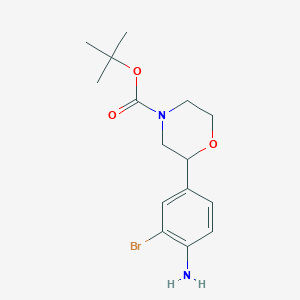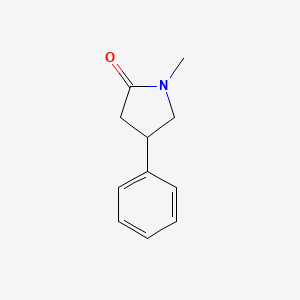
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2. This compound is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group, a fluorine atom, and a nitro group. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromo-2-(1,1-difluoroethyl)benzene with a fluorinating agent under controlled conditions . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
化学反应分析
Types of Reactions
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of fluorine atoms, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the nitro group can participate in redox reactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1-Bromo-2-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a nitro group.
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Contains a difluoroethyl group but with different substituents.
Uniqueness
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties.
属性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
2-(1,1-difluoroethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)6-4-5(12(13)14)2-3-7(6)9/h2-4H,1H3 |
InChI 键 |
SLHUWMLRDHOSEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3,4-dihydroisoquinolin-2(1H)-yl[1-(3,4-dimethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B8724622.png)



